
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride (IPMEA-HCl) is an organic compound that has been used in laboratory research for a variety of applications. It is a versatile compound, with potential applications in a variety of areas, including biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPMEA-HCl.
Mécanisme D'action
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride is believed to act as a reversible inhibitor of enzymes, such as cytochrome P450. It has also been shown to interact with proteins involved in cell signaling pathways, and to modulate gene expression. In addition, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been shown to interfere with the binding of hormones to their receptors, and to alter the activity of certain enzymes involved in drug metabolism.
Biochemical and Physiological Effects
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to interfere with the binding of hormones to their receptors. Additionally, it has been shown to modulate gene expression and to interact with proteins involved in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not have any known side effects. The main limitation of 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride in laboratory research. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. Additionally, it could be used to study the modulation of gene expression, and to study the metabolism of drugs and their toxicological effects. Furthermore, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride could be used to study protein-protein interactions, and to investigate the effects of drugs on enzyme activity. Finally, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride could be used to study the effects of drugs on the immune system, and to investigate the effects of drugs on the nervous system.
Applications De Recherche Scientifique
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been used in a variety of scientific research applications, including in the study of enzyme activity, protein-protein interactions, and the modulation of gene expression. It has also been used to study the effects of hormones on cell signaling pathways, and the effects of drugs on the body. Additionally, 1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride has been used for the study of the metabolism of drugs and their toxicological effects.
Propriétés
IUPAC Name |
1-(2-methyl-4-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-8(2)14-11-5-6-12(10(4)13)9(3)7-11;/h5-8,10H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUIMXBAZIWSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxy-2-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)
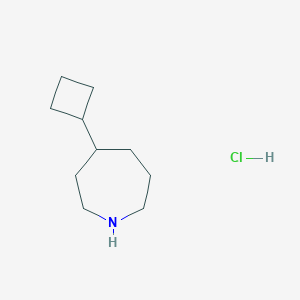
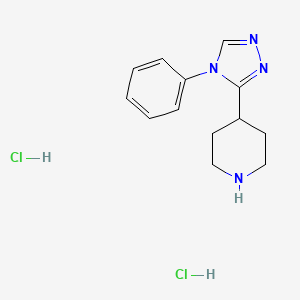

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)

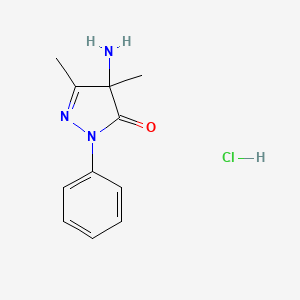
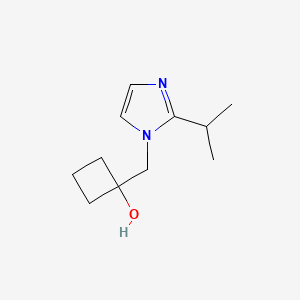
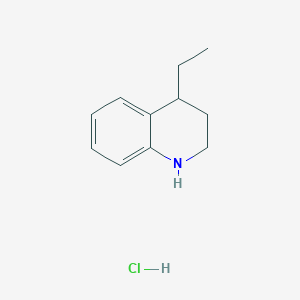
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460481.png)

